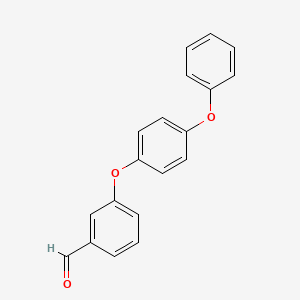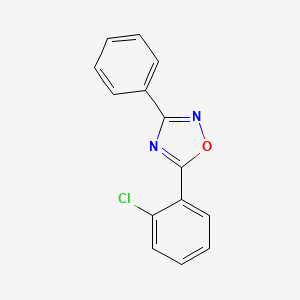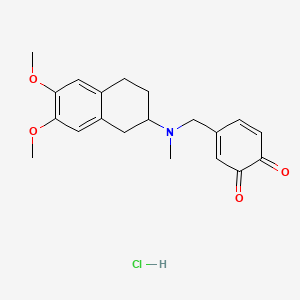
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes multiple methoxy groups and a hydrochloride salt, which contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves several steps. The starting materials typically include aromatic compounds with methoxy groups. The synthetic route may involve:
Aromatic substitution reactions: to introduce methoxy groups.
Cyclization reactions: to form the azocin ring structure.
Hydrogenation reactions: to reduce double bonds and introduce tetrahydro groups.
Methylation reactions: to add methyl groups.
Formation of the hydrochloride salt: through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: for efficient synthesis.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction reactions: The compound can be reduced to form different hydrogenated derivatives.
Substitution reactions: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- involves its interaction with molecular targets and pathways. The compound may:
Bind to specific receptors: or enzymes, modulating their activity.
Alter cellular signaling pathways: , affecting various biological processes.
Induce changes in gene expression: or protein synthesis, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- include:
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10-dimethoxy-, hydrochloride, (±)- .
- 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-2,10,11-trimethoxy-6-(2-propenyl)-, hydrochloride, (±)- .
Uniqueness
The uniqueness of 3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-methyl-2,10,11-trimethoxy-hydrochloride, (±)- lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in research and industry.
Properties
CAS No. |
75370-39-7 |
|---|---|
Molecular Formula |
C20H24ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-[[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylamino]methyl]cyclohexa-3,5-diene-1,2-dione;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(12-13-4-7-17(22)18(23)8-13)16-6-5-14-10-19(24-2)20(25-3)11-15(14)9-16;/h4,7-8,10-11,16H,5-6,9,12H2,1-3H3;1H |
InChI Key |
FGIINDXKPXRHSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=O)C(=O)C=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
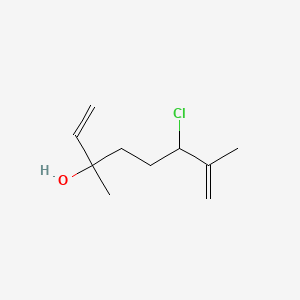
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
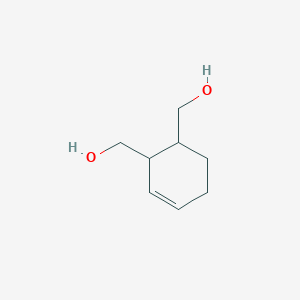
![7-Phenyl-4H-thieno[3,2-d][1,2]diazepine](/img/structure/B14435683.png)
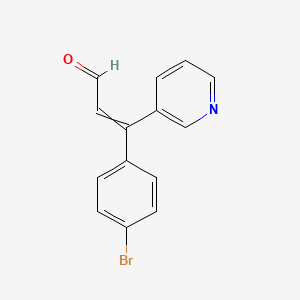
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
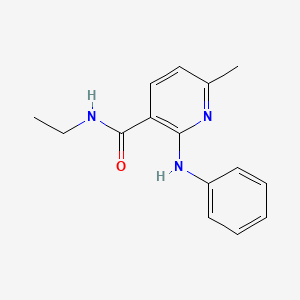
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
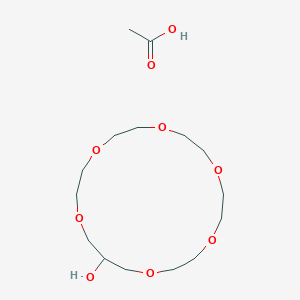

![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
